6-Amidino-2-naphthol hydrochloride

Serine Protease Inhibition Nafamostat Metabolism Enzyme Kinetics

6-Amidino-2-naphthol hydrochloride (CAS 66217-10-5) is the hydrochloride salt of 6-amidino-2-naphthol, a major metabolite of the clinically used serine protease inhibitor nafamostat mesylate. It belongs to the class of aromatic amidines and functions as a reversible, mixed-type inhibitor of multiple serine proteases, including trypsin, plasmin, thrombin, and kallikrein.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 66217-10-5
Cat. No. B015624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amidino-2-naphthol hydrochloride
CAS66217-10-5
Synonyms6-Hydroxy-2-naphthalenecarboximidamide Hydrochloride
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(N)N)C=C2C1=CC(=O)C=C2.Cl
InChIInChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H
InChIKeyYZMBAXFWNDLDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amidino-2-naphthol Hydrochloride (CAS 66217-10-5) Procurement Guide: Baselines and Biological Role


6-Amidino-2-naphthol hydrochloride (CAS 66217-10-5) is the hydrochloride salt of 6-amidino-2-naphthol, a major metabolite of the clinically used serine protease inhibitor nafamostat mesylate [1]. It belongs to the class of aromatic amidines and functions as a reversible, mixed-type inhibitor of multiple serine proteases, including trypsin, plasmin, thrombin, and kallikrein [2]. While its parent compound nafamostat is a potent, time-dependent irreversible inhibitor, 6-amidino-2-naphthol exhibits substantially lower potency (micromolar vs. nanomolar range) [3]. This compound is primarily utilized as a research tool to elucidate nafamostat's mechanism of action, as a fluorometric probe for active site titration of specific proteases, and as an analytical reference standard in drug metabolism studies .

Why Generic Substitution of 6-Amidino-2-naphthol Hydrochloride (CAS 66217-10-5) Fails: Comparative Inhibitory Profiles


Substituting 6-amidino-2-naphthol hydrochloride with other serine protease inhibitors or nafamostat metabolites is scientifically unjustified due to marked differences in potency, selectivity, and mechanism of action. For example, the parent compound nafamostat exhibits nanomolar IC50 values and acts as a suicide inhibitor, whereas 6-amidino-2-naphthol is a weak, reversible inhibitor with IC50 values in the micromolar range [1]. Similarly, other aromatic amidines like benzamidine show even weaker inhibition of key proteases such as matriptase and tryptase [2]. Furthermore, the other major metabolite of nafamostat, 4-guanidinobenzoic acid, is completely inactive against trypsin at concentrations up to 200 µM [3]. These stark quantitative differences mean that using an alternative compound will yield profoundly different experimental outcomes, potentially invalidating assays designed around nafamostat's unique cleavage-dependent fluorogenic properties or requiring vastly different inhibitor concentrations to achieve comparable enzyme blockade .

6-Amidino-2-naphthol Hydrochloride (CAS 66217-10-5) Quantitative Differentiation Evidence vs. Comparators


Direct Head-to-Head Comparison: 6-Amidino-2-naphthol vs. Nafamostat (Parent Compound) in Matriptase and β-Tryptase Inhibition

In a direct head-to-head comparison using purified human matriptase and β-tryptase, the normalized IC50 (ratio of inhibitor to protease concentration) for nafamostat was 0.21 for matriptase and 0.44 for β-tryptase, while for 6-amidino-2-naphthol it was 60,000 and 12,000, respectively [1]. This represents a >10^4-fold difference in potency, confirming that 6-amidino-2-naphthol is not responsible for the potent, prolonged inhibition observed with nafamostat [2].

Serine Protease Inhibition Nafamostat Metabolism Enzyme Kinetics

Cross-Study Comparison: 6-Amidino-2-naphthol vs. Benzamidine (Generic Amidine Inhibitor) in Matriptase Inhibition

When compared to benzamidine, a commonly used generic amidine-based protease inhibitor, 6-amidino-2-naphthol demonstrates significantly greater potency against matriptase. In the same assay system, the normalized IC50 for 6-amidino-2-naphthol against matriptase was 60,000, whereas benzamidine required a normalized IC50 of 1,100,000 [1]. This indicates that 6-amidino-2-naphthol is approximately 18-fold more potent than benzamidine in this system.

Protease Inhibitor Selectivity Matriptase Comparative Pharmacology

Cross-Study Comparison: 6-Amidino-2-naphthol vs. 4-Guanidinobenzoic Acid (Alternative Nafamostat Metabolite) in Trypsin Inhibition

6-Amidino-2-naphthol is a direct, albeit weak, inhibitor of trypsin (Kic = 14.7 µM, Kiu = 19.5 µM) [1]. In contrast, the other major metabolite of nafamostat, 4-guanidinobenzoic acid, showed no inhibition of bovine pancreatic trypsin at concentrations up to 200 µM [2]. This demonstrates that 6-amidino-2-naphthol retains some inhibitory activity, whereas 4-guanidinobenzoic acid is completely inactive in this system.

Nafamostat Metabolism Trypsin Inhibition Acyl-Enzyme Intermediate

Unique Application: Stoichiometric Fluorometric Probe for Active Site Titration of Matriptase and β-Tryptase

6-Amidino-2-naphthol is uniquely generated in a 1:1 stoichiometric ratio upon cleavage of nafamostat by matriptase and β-tryptase [1]. This property allows for the highly sensitive fluorometric estimation of active-site concentrations in protease preparations. Using excitation and emission wavelengths of 320 nm and 490 nm, respectively, the fluorescence signal directly correlates with the amount of active enzyme [2]. This application is not possible with other nafamostat metabolites or with alternative amidine inhibitors that lack this specific cleavage-dependent fluorogenic property.

Enzyme Assay Development Fluorometric Detection Active Site Titration

Optimal Research and Industrial Applications for 6-Amidino-2-naphthol Hydrochloride (CAS 66217-10-5)


Active Site Titration of Matriptase and β-Tryptase Using Nafamostat Cleavage

In enzymology laboratories, 6-amidino-2-naphthol serves as a fluorescent readout for the precise determination of active matriptase and β-tryptase concentrations. By incubating the protease with nafamostat, the stoichiometric release of 6-amidino-2-naphthol can be quantified fluorometrically (Ex 320 nm, Em 490 nm), providing a highly sensitive and accurate method for active site titration [1]. This approach is superior to traditional chromogenic substrates for quantifying active enzyme in preparations where the total protein content may not reflect the fraction of catalytically competent molecules.

Analytical Reference Standard in Nafamostat Metabolism and Pharmacokinetic Studies

6-Amidino-2-naphthol hydrochloride is an essential analytical reference standard for quantifying the major metabolite of nafamostat in biological matrices. Given the marked difference in potency between nafamostat (nanomolar IC50) and its metabolite (micromolar IC50) [2], accurate measurement of 6-amidino-2-naphthol levels is critical for interpreting the pharmacokinetic and pharmacodynamic profiles of nafamostat in preclinical and clinical studies .

Mechanistic Studies of Nafamostat's Irreversible 'Suicide' Inhibition

Researchers investigating the mechanism of action of nafamostat utilize 6-amidino-2-naphthol to differentiate between product inhibition and suicide inhibition. The >10^4-fold difference in IC50 between nafamostat and 6-amidino-2-naphthol against matriptase and tryptase [3] provides definitive evidence that the potent, prolonged inhibition observed with nafamostat is not due to the accumulation of the metabolite (product inhibition) but rather to the formation of a stable acyl-enzyme intermediate (suicide inhibition).

Selective Inhibition of Matriptase over Other Tryptic Proteases

While a weak inhibitor overall, 6-amidino-2-naphthol exhibits a distinct selectivity profile compared to other amidine inhibitors. Its 18-fold greater potency against matriptase relative to benzamidine [4] makes it a useful tool in assay systems where a weak, but selectively-biased, inhibitor is required to probe matriptase function without complete ablation of activity.

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